4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dihydro-1,2,4-triazin-6(1H)-ones with suitable reagents . Another approach is the condensation of 1,2-bielectrophiles with aminoguanidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where an amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,5,5-trimethyl-2,5-dihydro-1H-pyrrole-3-carbothioamide
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 4,5-Dihydro-1,2,4-triazin-6(1H)-ones
Uniqueness
4-Amino-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
116089-28-2 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-amino-1,5,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C7H12N2O/c1-7(2)5(8)4-6(10)9(7)3/h4H,8H2,1-3H3 |
InChI Key |
UZLBRIQTFZQBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)N1C)N)C |
Origin of Product |
United States |
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